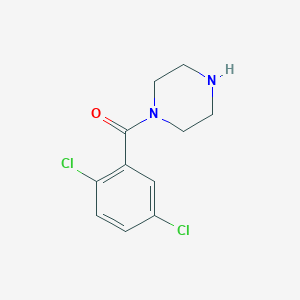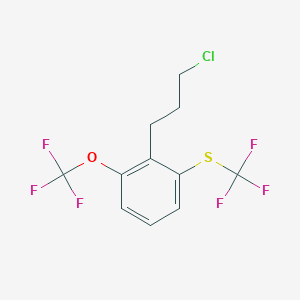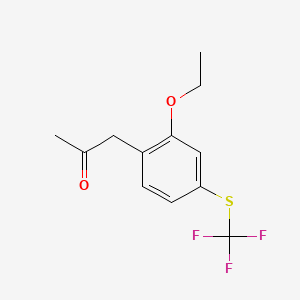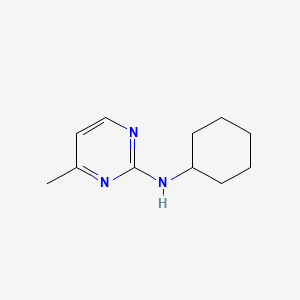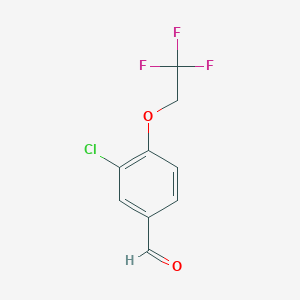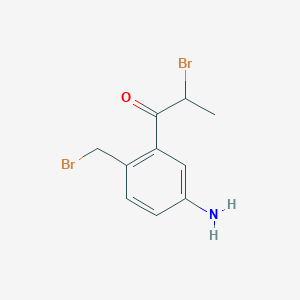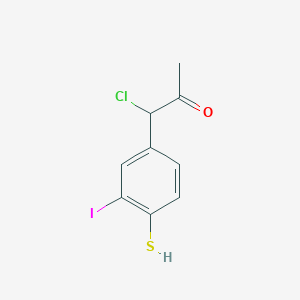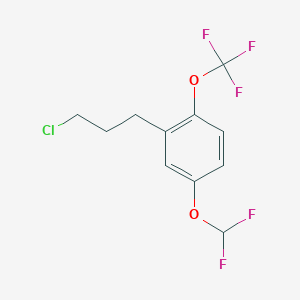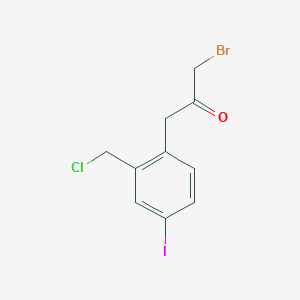
2-(2-Azidophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidophenyl)-1H-benzimidazole is an organic compound that belongs to the class of azides and benzimidazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to a benzimidazole moiety. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidophenyl)-1H-benzimidazole typically involves the reaction of 2-aminophenylbenzimidazole with a diazotizing agent such as sodium nitrite in the presence of an acid, followed by the introduction of an azide group using sodium azide. The reaction conditions often include maintaining a low temperature to ensure the stability of the azide group and to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1H-benzimidazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(2-Azidophenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its ability to undergo selective reactions without interfering with biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Azidophenyl)-1H-benzimidazole involves its ability to undergo selective chemical reactions, such as cycloaddition and reduction, which can modify biological molecules or materials. The azide group can react with alkyne-containing molecules to form stable triazole linkages, which are useful in bioconjugation and material science. Additionally, the benzimidazole moiety can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2-(2-Azidophenyl)-1H-benzimidazole can be compared with other azidophenyl and benzimidazole derivatives:
2-(2-Azidophenyl)-3-oxo-3H-indole 1-oxide: Similar in structure but contains an indole moiety instead of benzimidazole.
2-Azidophenyl-4,5-diaryloxazole: Contains an oxazole ring and exhibits different reactivity and applications.
Phenyl azide: Lacks the benzimidazole moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the azide group and benzimidazole moiety, which provides a versatile platform for various chemical transformations and applications in scientific research.
Propriétés
Numéro CAS |
29951-97-1 |
|---|---|
Formule moléculaire |
C13H9N5 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-(2-azidophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) |
Clé InChI |
ZENKITZBHJKRPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


